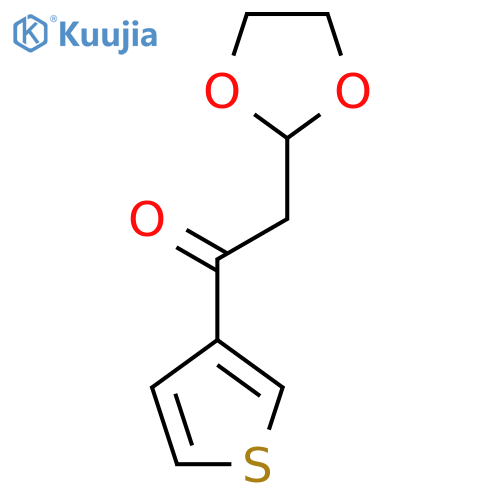Cas no 1263365-52-1 (2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone)

1263365-52-1 structure
商品名:2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
CAS番号:1263365-52-1
MF:C9H10O3S
メガワット:198.238901615143
CID:4692166
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone 化学的及び物理的性質
名前と識別子
-
- 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
- 2-(1,3-dioxolan-2-yl)-1-(thiophen-3-yl)ethan-1-one
-
- インチ: 1S/C9H10O3S/c10-8(7-1-4-13-6-7)5-9-11-2-3-12-9/h1,4,6,9H,2-3,5H2
- InChIKey: KCQBYGJQOGWBQC-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(CC1OCCO1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- トポロジー分子極性表面積: 63.8
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208548-1g |
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone |
1263365-52-1 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 208548-2g |
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone |
1263365-52-1 | 97% | 2g |
£838.00 | 2022-03-01 | |
| Fluorochem | 208548-5g |
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone |
1263365-52-1 | 97% | 5g |
£1702.00 | 2022-03-01 |
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone 関連文献
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
1263365-52-1 (2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone) 関連製品
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 4964-69-6(5-Chloroquinaldine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
